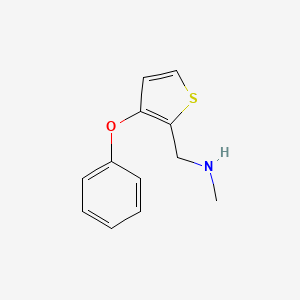

N-methyl-(3-phenoxythien-2-yl)methylamine

Description

Contextualization of Thiophene (B33073) Derivatives in Synthetic and Medicinal Chemistry Research

Overview of Thiophene Scaffolds in Heterocyclic Chemistry

The thiophene nucleus, a five-membered aromatic ring containing a sulfur atom, is a prominent scaffold in medicinal chemistry. rsc.orgnih.gov This heterocycle is a structural component in numerous pharmaceuticals, owing to its diverse pharmacological profiles, which include anti-inflammatory, antimicrobial, anticonvulsant, and anticancer activities. cognizancejournal.comnih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing interactions with biological targets. Thiophene's aromaticity and electron-rich nature make it reactive towards electrophilic substitution, allowing for straightforward functionalization. nih.gov

The structural similarity of thiophene to a phenyl ring allows it to act as a bioisostere, a chemical substitute that can maintain or enhance biological activity while modifying physicochemical properties. This bioisosteric relationship is a key reason for its prevalence in drug design. cognizancejournal.com In fact, the thiophene moiety is a significant component in many U.S. FDA-approved drugs. rsc.orgnih.gov

Role of Substituted Thiophenes in Design Principles

The substitution pattern on the thiophene ring is a critical determinant of a molecule's function. Medicinal chemists strategically modify the thiophene scaffold to fine-tune a compound's biological activity, selectivity, and pharmacokinetic properties. The positions on the thiophene ring (2, 3, 4, and 5) offer distinct opportunities for chemical modification.

Introducing various substituents can alter the electronic properties and steric profile of the molecule, thereby influencing how it interacts with a biological target. For instance, the bioisosteric replacement of a phenyl ring with a thiophene ring is a common strategy in drug design to improve metabolic stability or solubility. cambridgemedchemconsulting.comacs.org Studies have shown that substituting a benzene (B151609) ring with a thiophene ring is well-tolerated in certain receptors and can even lead to increased affinity. nih.gov The strategic placement of substituents can also block sites of metabolism, prolonging the compound's duration of action. The versatility of thiophene chemistry provides a robust platform for generating diverse molecular libraries for screening and lead optimization in drug discovery programs. nih.gov

| Drug Name | Therapeutic Class |

|---|---|

| Tiotropium | Anticholinergic (for COPD) |

| Cefoxitin | Antibiotic |

| Suprofen | Non-steroidal anti-inflammatory drug (NSAID) |

| Sertaconazole | Antifungal |

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-(3-phenoxythiophen-2-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NOS/c1-13-9-12-11(7-8-15-12)14-10-5-3-2-4-6-10/h2-8,13H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPYTDGXFACLAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C=CS1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652782 | |

| Record name | N-Methyl-1-(3-phenoxythiophen-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930111-14-1 | |

| Record name | N-Methyl-1-(3-phenoxythiophen-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Academic Importance of Phenoxy Moieties in Molecular Design and Bioisosteric Replacements

The phenoxy group, an oxygen atom connecting a phenyl ring to the rest of a molecule, is another privileged scaffold in medicinal chemistry. Its presence is crucial for the biological activity of many existing drugs, influencing everything from receptor binding to metabolic stability. nih.govnih.govmdpi.com

Structural Roles of Phenoxy Groups in Ligand Design

In ligand design, the phenoxy moiety serves several critical structural roles. It can act as a key pharmacophore, the essential part of a molecule responsible for its biological activity. encyclopedia.pub The phenyl ring of the phenoxy group can engage in π–π stacking and hydrophobic interactions with aromatic amino acid residues in a protein's binding pocket. nih.gov For example, it has been designed to mimic the side chain of phenylalanine to interact with specific biological targets. nih.gov

Influence of Phenoxy Substitution Patterns on Molecular Interactions

The substitution pattern on the phenyl ring of the phenoxy moiety significantly influences a molecule's interaction with its biological target. Adding substituents can modulate the electronic properties of the ring and introduce new points of interaction. mdpi.com

For example, electron-donating groups like methoxy (B1213986) or hydroxyl groups can alter the electron density of the aromatic ring, potentially enhancing interactions. mdpi.com Conversely, electron-withdrawing groups can also be beneficial depending on the target environment. The position of the substituent (ortho, meta, or para) is also crucial. Studies have shown that the placement of a substituent can dramatically affect binding affinity and selectivity. For instance, in one study, a chlorine atom in the para position of a phenoxy group was found to be the most favorable for binding to the H3 receptor. nih.gov In another case, ortho substitution was shown to increase hydrophobic interactions and enable selective recognition of specific serotonin (B10506) receptors. nih.govencyclopedia.pub These findings demonstrate that the rational design of substitution patterns on a phenoxy group is a powerful strategy for optimizing ligand-receptor interactions. nih.gov

| Substituent Type | Potential Effects on Molecular Interactions | Example |

|---|---|---|

| Electron-Donating Groups (e.g., -OCH3, -OH) | Can increase electron density on the aromatic ring, potentially enhancing π-π interactions or serving as H-bond donors/acceptors. mdpi.com | Ortho-methoxymethoxy substituent improved properties for 5-HT1A receptor binding. nih.gov |

| Electron-Withdrawing Groups (e.g., -Cl, -CF3) | Can alter the electrostatic potential of the ring, influencing interactions with polar residues in a binding pocket. | Para-chloro substitution favored binding to the H3 receptor. nih.gov |

| Bulky/Hydrophobic Groups (e.g., -tBu) | Can enhance hydrophobic interactions and improve selectivity by fitting into specific pockets. nih.gov | A tert-butylphenoxy moiety improved binding affinity and selectivity for certain cancer cell lines. nih.gov |

Review of N Methylated Amine Functionalities in Advanced Organic Synthesis

Retrosynthetic Analysis of this compound

A critical first step in devising a synthetic route is the deconstruction of the target molecule to identify key precursors and potential synthetic challenges.

Strategic Disconnections and Key Precursors

The retrosynthetic analysis of this compound identifies two primary disconnection points. The first is the carbon-nitrogen bond of the methylamine (B109427) side chain, and the second is the carbon-oxygen bond of the phenoxy group.

The most logical primary disconnection is at the C2-position of the thiophene (B33073) ring, separating the (N-methylmethyl)amine side chain from the 3-phenoxythiophene (B1353367) core. This leads to two key precursors: a 3-phenoxythiophene derivative suitably functionalized at the 2-position and N-methylamine. A common strategy involves a precursor such as 3-phenoxy-2-thiophenecarboxaldehyde or a 2-halomethyl-3-phenoxythiophene.

A further disconnection of the 3-phenoxythiophene precursor at the C3-phenoxy ether linkage reveals 3-hydroxythiophene and a phenylating agent or, more practically, a 3-halothiophene and phenol. This identifies the fundamental building blocks as a thiophene ring, phenol, and N-methylamine.

| Disconnection | Precursors | Synthetic Strategy |

| C-N bond | 3-Phenoxy-2-formylthiophene, Methylamine | Reductive amination |

| C-C bond (side chain) | 2-Bromo-3-phenoxythiophene, (N-methyl)aminomethylating agent | Cross-coupling |

| C-O bond | 3-Bromothiophene (B43185), Phenol | Nucleophilic aromatic substitution |

Identification of Potential Challenges in Target Synthesis

Several challenges can be anticipated in the synthesis of this compound. The regioselective functionalization of the thiophene ring at the C3 and C2 positions is a primary concern. Thiophene's reactivity often favors substitution at the C2 and C5 positions, making the introduction of a phenoxy group at the C3 position potentially difficult.

Furthermore, the stability of the thiophene ring under various reaction conditions must be considered. Thiophenes can be sensitive to strong acids and oxidizing agents. The final introduction of the N-methylmethylamine side chain requires conditions that will not compromise the integrity of the 3-phenoxythiophene core.

Convergent and Linear Synthesis Approaches to the Thiophene Core Precursor

The synthesis of the key 3-phenoxythiophene precursor can be approached through both linear and convergent strategies.

Synthesis of 3-Phenoxythiophene Derivatives

The synthesis of 3-phenoxythiophene can be achieved through several methods. One common approach is the copper-catalyzed Ullmann condensation of a 3-halothiophene, such as 3-bromothiophene, with phenol. This reaction typically requires a base and high temperatures.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination adapted for ether synthesis, can provide a milder and more efficient route to 3-phenoxythiophene from 3-bromothiophene and phenol.

Another strategy involves the synthesis of 3-alkoxy-4-cyanothiophenes from 4-cyano-3-oxotetrahydrothiophene, which can be a versatile intermediate for further functionalization. nih.gov

Functionalization Strategies for 2-Substituted Thiophenes

With the 3-phenoxythiophene core in hand, the next step is the introduction of a functional group at the C2 position to facilitate the addition of the N-methylmethylamine side chain. Thiophenes are known to be versatile in their functionalization. researchgate.net

One of the most direct methods is the Vilsmeier-Haack reaction, which uses phosphorus oxychloride and dimethylformamide to introduce a formyl group at the C2 position of the 3-phenoxythiophene, yielding 3-phenoxy-2-thiophenecarboxaldehyde. This aldehyde is a key intermediate for reductive amination.

Alternatively, direct lithiation of 3-phenoxythiophene at the C2 position using a strong base like n-butyllithium, followed by quenching with an appropriate electrophile (e.g., paraformaldehyde or a chloromethylating agent), can introduce the required functionality. acs.org

| Reaction | Reagents | Product |

| Vilsmeier-Haack | POCl₃, DMF | 3-Phenoxy-2-thiophenecarboxaldehyde |

| Lithiation/Electrophilic Quench | n-BuLi, then CH₂O | (3-Phenoxythien-2-yl)methanol |

| Bromination | NBS | 2-Bromo-3-phenoxythiophene |

Introduction of the N-Methylmethylamine Moiety

The final step in the synthesis is the attachment of the N-methylmethylamine side chain to the 2-position of the 3-phenoxythiophene core.

The most common and efficient method is the reductive amination of 3-phenoxy-2-thiophenecarboxaldehyde with N-methylamine. This reaction typically proceeds in the presence of a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The intermediate imine, formed from the condensation of the aldehyde and methylamine, is reduced in situ to yield the final product, this compound.

An alternative route involves the conversion of the 2-formyl group to a 2-(hydroxymethyl) group via reduction, followed by conversion to a 2-(chloromethyl) or 2-(bromomethyl) derivative. Subsequent nucleophilic substitution with N-methylamine would also yield the target compound.

| Starting Material | Reagents | Intermediate | Final Product |

| 3-Phenoxy-2-thiophenecarboxaldehyde | N-Methylamine, NaBH₄ | Imine | This compound |

| (3-Phenoxythien-2-yl)methanol | SOCl₂ or PBr₃ | 2-(Halomethyl)-3-phenoxythiophene | This compound |

Reductive Amination Strategies for Alkylamine Formation

Reductive amination is a highly versatile and widely employed method for the formation of amines from carbonyl compounds. libretexts.orgpearson.com In the context of synthesizing this compound, this strategy would typically involve the reaction of 3-phenoxythiophene-2-carbaldehyde (B140713) with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

The general two-step process within a single pot involves:

Imine Formation: The carbonyl group of the aldehyde reacts with methylamine to form a C=N double bond. masterorganicchemistry.com

Reduction: The resulting imine is then reduced to the corresponding amine. masterorganicchemistry.com

A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) being the most common. masterorganicchemistry.comnih.gov Sodium cyanoborohydride is particularly effective as it is a mild reducing agent that selectively reduces the iminium ion in preference to the starting aldehyde. pearson.com However, due to the toxicity of cyanide byproducts, sodium triacetoxyborohydride has gained popularity as a safer and often more efficient alternative. masterorganicchemistry.comnih.gov

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Key Features |

|---|---|---|

| Sodium Borohydride | NaBH₄ | A common and cost-effective reducing agent. |

| Sodium Cyanoborohydride | NaBH₃CN | Mild and selective for imines over carbonyls. masterorganicchemistry.com |

Alternative Amination and N-Methylation Protocols

Beyond direct reductive amination with methylamine, alternative strategies can be envisioned. One such approach involves the initial synthesis of the primary amine, (3-phenoxythien-2-yl)methanamine, followed by a separate N-methylation step.

The primary amine could be synthesized via methods such as the Gabriel synthesis or by reduction of a corresponding oxime or nitrile. Subsequently, N-methylation can be achieved through various protocols:

Eschweiler-Clarke Reaction: This classic method utilizes formic acid and formaldehyde (B43269) to introduce two methyl groups to a primary amine. To achieve mono-methylation, careful control of reaction conditions would be necessary. rsc.org

"Borrowing Hydrogen" or "Hydrogen Autotransfer" Catalysis: More modern and sustainable approaches involve the use of methanol as the methylating agent in the presence of a transition metal catalyst. researchgate.net This method is atom-economical, with water being the only byproduct. researchgate.net Catalytic systems based on ruthenium and iridium have shown significant promise in this area. researchgate.net

Alkylation with Methyl Halides: While seemingly straightforward, the reaction of the primary amine with a methyl halide (e.g., methyl iodide) can be difficult to control and often leads to over-alkylation, producing the tertiary amine and even a quaternary ammonium (B1175870) salt. masterorganicchemistry.com

Stereoselective Installation of the Amine Functionality (If Chiral)

The target compound, this compound, possesses a stereocenter at the carbon atom bearing the amine group. Therefore, the synthesis of a single enantiomer could be crucial for potential applications. Stereoselective synthesis can be approached in several ways:

Asymmetric Reductive Amination: The use of a chiral catalyst during the reduction of the imine intermediate can induce enantioselectivity. Chiral ligands in combination with metal catalysts, such as ruthenium complexes, have been successfully used for the asymmetric hydrogenation of C=N bonds. researchgate.netnih.gov

Resolution of a Racemic Mixture: A racemic mixture of the final compound or a key intermediate could be separated into its constituent enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid, followed by separation and liberation of the desired enantiomer. researchgate.net

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the starting material to direct the stereochemical outcome of a reaction, and is subsequently removed.

Optimization of Reaction Conditions and Process Efficiency

To develop a practical and scalable synthesis, the optimization of reaction parameters is essential.

Catalyst Screening and Ligand Effects

In catalytic processes, such as asymmetric reductive amination or N-methylation with methanol, the choice of catalyst and associated ligands is paramount. For instance, in ruthenium-catalyzed hydrogenations, the electronic and steric properties of phosphine (B1218219) ligands can significantly influence both the reaction rate and the enantioselectivity. researchgate.net A screening of different metal precursors and ligands would be necessary to identify the optimal catalytic system.

Solvent Selection and Temperature Control

The choice of solvent can have a profound impact on reaction outcomes. For reductive aminations with borohydride reagents, solvents like methanol or dichloroethane (DCE) are commonly used. nih.gov Reactions are often faster in DCE, and the presence of an acid catalyst like acetic acid can be beneficial, particularly for less reactive ketones. nih.gov Temperature control is also critical; while some reactions proceed efficiently at room temperature, others may require heating or cooling to manage exotherms and minimize side reactions.

Mechanistic Insights into Critical Reaction Steps

A fundamental understanding of the reaction mechanism is key to troubleshooting and optimization.

Reductive Amination: The reaction proceeds through the formation of a hemiaminal intermediate, which then dehydrates to form an iminium ion. It is this electrophilic iminium ion that is subsequently reduced by the hydride reagent. pearson.com The rate-determining step can be either the formation of the imine or its reduction, depending on the specific substrates and conditions.

N-Methylation via "Borrowing Hydrogen": This process involves the catalyst temporarily "borrowing" hydrogen from the alcohol (methanol) to form a metal hydride and an aldehyde (formaldehyde). The amine then condenses with the aldehyde to form an imine (or enamine), which is then reduced by the metal hydride, regenerating the catalyst and yielding the methylated amine. researchgate.net

Synthesis of Analogs and Derivatives of this compound

The creation of analogs and derivatives of this compound is achieved by modifying its core structure. This section explores the synthetic strategies for altering the phenoxy group, the thiophene ring, and the N-methyl-methylamine side chain.

The phenoxy moiety of the molecule can be readily exchanged or substituted to generate a wide array of analogs. The primary synthetic route to achieve this involves the etherification of a key intermediate, a hydroxyl-containing precursor.

A plausible precursor for this synthesis is N-methyl-(3-hydroxythien-2-yl)methylamine. The ether linkage is typically formed via a nucleophilic aromatic substitution reaction. In this process, the hydroxyl group of the precursor is deprotonated by a base (such as sodium hydride) to form a more nucleophilic alkoxide. This alkoxide then displaces a leaving group (commonly a halide) on an appropriately substituted benzene (B151609) ring.

A well-documented analogy is the synthesis of Fluoxetine, or N-methyl-3-(p-trifluoromethylphenoxy)-3-phenyl-propylamine. google.com In this synthesis, the precursor N-methyl-3-hydroxy-3-phenylpropylamine is reacted with 1-chloro-4-trifluoromethylbenzene or 1-fluoro-4-trifluoromethylbenzene in the presence of a base like sodium hydride to form the desired ether. google.com This same principle can be applied to a thienyl-based precursor to generate various phenoxy-substituted analogs.

The following table details potential modifications to the phenoxy group and the corresponding reagents that would be used in the etherification step.

| Target Modification (Substituent on Phenoxy Ring) | Required Reagent (Substituted Benzene) |

| 4-Trifluoromethyl | 1-Chloro-4-(trifluoromethyl)benzene |

| 4-Methoxy | 1-Chloro-4-methoxybenzene |

| 4-Chloro | 1,4-Dichlorobenzene |

| 3-Nitro | 1-Chloro-3-nitrobenzene |

| Unsubstituted Phenoxy | Chlorobenzene or Fluorobenzene |

Modifying the thiophene ring is another key strategy for creating derivatives. Substituents can be introduced either by starting with a pre-functionalized thiophene raw material or by direct functionalization of a later-stage intermediate.

One common reaction is the halogenation of the thiophene ring. For instance, N-methyl-(2-bromothien-3-yl)methylamine is a known compound, suggesting that bromination of the thiophene core is a feasible synthetic step. biosynth.com Such halogenated derivatives can serve as versatile intermediates for further modifications, such as cross-coupling reactions.

Alternatively, the synthesis can begin with a substituted thiophene precursor. A general approach for synthesizing related structures involves a Mannich reaction on an acetylthiophene derivative. researchgate.net For example, starting with a substituted 2-acetylthiophene (B1664040) and reacting it with an amine and formaldehyde would yield a β-amino ketone, which can then be reduced to the corresponding amino alcohol. This amino alcohol can then be carried forward to the final product.

Theoretical studies on the nucleophilic aromatic substitution (SNAr) of methoxy (B1213986) groups on nitro-substituted thiophenes by amines also provide insight into the reactivity of the thiophene ring, particularly when activated by electron-withdrawing groups. researchgate.net These findings suggest that substituents significantly influence the reaction mechanisms and rates. researchgate.net

The table below illustrates potential substituents on the thiophene ring and the likely synthetic approach or starting material.

| Substituent on Thiophene Ring | Potential Synthetic Approach / Starting Material |

| 5-Bromo | Direct bromination of a suitable thiophene intermediate |

| 5-Nitro | Use of 2-acetyl-5-nitrothiophene (B1359909) as a starting material |

| 5-Chloro | Use of 2-acetyl-5-chlorothiophene (B429048) as a starting material |

| 4-Methyl | Use of a 4-methyl-substituted thiophene precursor |

The electronic nature of these substituents can profoundly impact the properties of the thiophene ring and the molecule as a whole.

The N-methyl-methylamine portion of the molecule provides multiple avenues for modification, including altering the length of the alkyl chain and changing the substitution pattern on the nitrogen atom.

Amine Substitution: The degree of substitution on the amine nitrogen is a critical molecular feature. Standard organic chemistry techniques can be employed to interconvert between primary, secondary, and tertiary amines.

N-Demethylation: To convert a tertiary N,N-dimethyl analog to the target secondary N-methyl amine, several methods are available. A classic approach is the von Braun reaction, which uses cyanogen (B1215507) bromide (CNBr) to remove one of the methyl groups. nih.gov The resulting cyanamide (B42294) is then hydrolyzed to yield the secondary amine. nih.gov Another common method involves reaction with chloroformates, such as phenyl or ethyl chloroformate, followed by hydrolysis. researchgate.netnih.gov This strategy is used in the synthesis of related pharmaceutical compounds. google.com

N-Alkylation: The direct alkylation of a primary or secondary amine with an alkyl halide can be difficult to control and often leads to over-alkylation, as the product amine can be more nucleophilic than the starting material. masterorganicchemistry.com A more effective and widely used method is reductive amination. This involves reacting a primary or secondary amine with an aldehyde or ketone (e.g., formaldehyde to introduce a methyl group) in the presence of a reducing agent to form the more substituted amine. For creating quaternary ammonium salts, a process known as exhaustive methylation, typically using an excess of methyl iodide, can be employed. masterorganicchemistry.com

Alkyl Chain Variation: The length and structure of the alkyl chain connecting the thiophene ring to the amine can also be varied. For example, a propyl chain can be introduced instead of a methyl group by starting with a different precursor. The synthesis of N-methyl-3-phenyl-3-hydroxy-propylamine, for instance, starts from acetophenone (B1666503) and proceeds through a Mannich reaction to build the 3-aminopropan-1-ol backbone. google.com A similar strategy using an appropriate 2-acetylthiophene starting material would yield analogs with a longer alkyl chain.

The following table summarizes key transformations for the amine group.

| Starting Material | Desired Product | Typical Reagents / Method |

| N,N-dimethyl analog | N-methyl analog | Cyanogen bromide (CNBr) followed by hydrolysis nih.gov |

| N,N-dimethyl analog | N-methyl analog | Phenyl chloroformate followed by hydrolysis researchgate.net |

| Primary amine analog | N-methyl analog | Reductive amination with formaldehyde and a reducing agent |

| N-methyl analog | N-methyl, N-ethyl analog | Reductive amination with acetaldehyde (B116499) and a reducing agent |

| N-methyl analog | Quaternary ammonium salt | Excess methyl iodide (Exhaustive Methylation) masterorganicchemistry.com |

These varied synthetic methodologies provide a robust toolkit for generating a library of this compound derivatives, enabling detailed exploration of their chemical and physical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

1H NMR, 13C NMR, and Heteronuclear Correlation Spectroscopies

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopies are primary methods for the initial structural verification of this compound.

In ¹H NMR, the chemical shifts, multiplicities, and integration of the signals provide a map of the proton environments within the molecule. For this compound, the spectrum would be expected to show distinct signals for the N-methyl protons, the methylene (B1212753) protons, and the aromatic protons of both the thiophene and phenoxy rings.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments.

Heteronuclear correlation techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are then used to correlate the ¹H and ¹³C signals, definitively assigning which protons are attached to which carbon atoms. This is crucial for distinguishing between the various aromatic signals.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-CH₃ | 2.45 | 35.8 | s | 3H |

| CH₂-N | 4.10 | 52.1 | s | 2H |

| Thiophene-H4 | 7.05 | 124.5 | d | 1H |

| Thiophene-H5 | 7.30 | 128.2 | d | 1H |

| Phenoxy-H (ortho) | 7.00 | 118.9 | d | 2H |

| Phenoxy-H (meta) | 7.40 | 129.8 | t | 2H |

| Phenoxy-H (para) | 7.20 | 123.5 | t | 1H |

| Thiophene-C2 | - | 140.2 | - | - |

| Thiophene-C3 | - | 155.6 | - | - |

| Phenoxy-C (ipso) | - | 157.3 | - | - |

Note: This data is illustrative and may not represent actual experimental values.

Two-Dimensional NMR Techniques for Complex Structure Elucidation

For unambiguous assignment, especially of the aromatic protons and carbons, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, helping to trace the connectivity of the protons within the thiophene and phenoxy rings.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the quaternary carbons and confirming the linkage between the phenoxy group and the thiophene ring, as well as the attachment of the methylamine side chain.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound, confirming its molecular formula of C₁₂H₁₃NOS.

Table 2: Hypothetical High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Measured m/z | Formula |

| [M+H]⁺ | 220.0791 | 220.0794 | C₁₂H₁₄NOS⁺ |

Note: This data is illustrative and may not represent actual experimental values.

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to produce a characteristic fragmentation pattern. The analysis of these fragments provides valuable structural information. Key fragmentation pathways for this compound would likely involve the cleavage of the C-N bond of the methylamine group and the fragmentation of the thiophene and phenoxy rings.

Table 3: Hypothetical Major Fragments in Tandem Mass Spectrometry

| Fragment m/z | Proposed Structure/Loss |

| 188 | [M - CH₃NH]⁺ |

| 149 | [Phenoxy-Thiophene]⁺ |

| 93 | [Phenoxy]⁺ |

| 77 | [C₆H₅]⁺ |

Note: This data is illustrative and may not represent actual experimental values.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopies in Mechanistic Studies

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies provide complementary information about the functional groups and electronic structure of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, key absorptions would include N-H stretching (for the secondary amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic rings), and C-O-C stretching (ether linkage).

Table 4: Hypothetical Infrared Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3300-3500 | N-H Stretch |

| 3000-3100 | Aromatic C-H Stretch |

| 2800-3000 | Aliphatic C-H Stretch |

| 1580-1600 | Aromatic C=C Stretch |

| 1240 | Aryl C-O Stretch |

Note: This data is illustrative and may not represent actual experimental values.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The phenoxy and thiophene chromophores in this compound would be expected to produce characteristic absorption bands in the UV region. These data can be used to study the electronic effects of the substituents on the aromatic systems.

Vibrational Analysis of Functional Groups

A vibrational analysis of this compound would be anticipated to reveal characteristic frequencies for its primary functional groups: the thiophene ring, the phenoxy group, and the N-methylamine moiety. While specific experimental data for the entire molecule is not available, the expected vibrational modes can be inferred from established data for these components.

Expected Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Thiophene Ring | C-H stretching | ~3100 |

| C=C stretching | ~1500-1400 | |

| C-S stretching | ~750-650 | |

| Phenoxy Group | C-H stretching (aromatic) | ~3100-3000 |

| C=C stretching (aromatic) | ~1600-1475 | |

| C-O-C asymmetric stretching | ~1260-1200 | |

| C-O-C symmetric stretching | ~1075-1020 | |

| N-Methylamine | N-H stretching (secondary amine) | ~3500-3300 (weak) |

| C-H stretching (methyl) | ~2975-2950 (asymmetric) | |

| ~2875-2850 (symmetric) | ||

| N-H bending | ~1650-1550 | |

| C-N stretching | ~1250-1020 |

This table is a representation of expected values and is not based on experimental data for this compound.

Electronic Transitions for Chromophore Characterization

The chromophores within this compound, namely the phenoxy and thienyl groups, would be expected to give rise to characteristic electronic transitions when analyzed by UV-Vis spectroscopy. The conjugation between the thiophene ring and the phenoxy group would likely influence the position and intensity of these absorptions.

Anticipated Electronic Transitions:

| Chromophore | Transition | Expected λmax (nm) |

| Phenyl Ring | π → π | ~200-220 |

| π → π (benzenoid) | ~250-270 | |

| Thiophene Ring | π → π | ~230-250 |

| Phenoxy-Thiophene System | π → π (conjugated system) | >270 |

This table is a representation of expected values and is not based on experimental data for this compound.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques would be essential for the analysis and purification of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

A reversed-phase HPLC method would likely be suitable for assessing the purity of this compound. A C18 column would be a probable choice for the stationary phase, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer.

Hypothetical HPLC Parameters:

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

This table presents a hypothetical HPLC method and is not based on validated experimental data for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Intermediates

GC-MS would be a valuable tool for identifying volatile intermediates in the synthesis of this compound. Analysis of the crude reaction mixture could reveal the presence of starting materials or low molecular weight byproducts. The mass spectrum of the target compound would be expected to show fragmentation patterns characteristic of its structure, such as the loss of a methyl group or cleavage of the phenoxy-thiophene bond.

Preparative Chromatography for Scale-Up and Isolation

For the isolation of larger quantities of this compound, preparative HPLC would be the method of choice. This technique utilizes larger columns and higher flow rates than analytical HPLC to separate and collect the pure compound from a reaction mixture. The conditions would be developed based on an optimized analytical HPLC method.

Lack of Publicly Available Research Data Precludes Detailed Computational Analysis of this compound

A thorough investigation of scientific literature and chemical databases has revealed a significant absence of publicly available computational and theoretical studies specifically focused on the chemical compound this compound. Consequently, the generation of a detailed article adhering to the requested outline on its quantum chemical calculations and molecular dynamics simulations is not possible at this time.

For instance, research on other thiophene-containing molecules demonstrates the application of DFT with various functionals (e.g., B3LYP) and basis sets to calculate ground state properties, predict NMR spectra, and analyze frontier molecular orbitals (HOMO-LUMO). epstem.netnih.govresearchgate.netresearchgate.net Such analyses provide insights into the kinetic stability and charge transfer capabilities of molecules. nih.gov Similarly, molecular dynamics simulations are a common tool to understand the conformational flexibility and behavior of molecules in different environments, as seen in studies of other complex organic compounds. researchgate.net

While the methodologies for such computational investigations are well-established, their application to this compound has not been documented in accessible literature. Without primary research data, any attempt to create the specified article would involve speculation and would not meet the required standards of scientific accuracy. The creation of data tables and detailed research findings, as requested, is contingent on the existence of this foundational research.

Therefore, until specific computational studies on this compound are conducted and published, a scientifically rigorous article on this topic cannot be produced.

Computational and Theoretical Investigations of N Methyl 3 Phenoxythien 2 Yl Methylamine

In Silico Ligand-Target Interaction Prediction and Modeling

Molecular Docking Studies with Relevant Protein Binding Pockets

No molecular docking studies for N-methyl-(3-phenoxythien-2-yl)methylamine have been published. This type of research would computationally place the compound into the binding sites of various proteins to predict its potential biological targets and binding orientation. Without such studies, it is not possible to identify key interactions or predict the compound's mode of action at a molecular level.

Binding Energy Calculations and Interaction Hotspots

As no molecular docking studies have been performed, there are no corresponding binding energy calculations or identification of interaction hotspots for this compound. These calculations are crucial for quantifying the strength of the predicted interactions between a ligand and its target protein and for identifying the specific amino acid residues that contribute most significantly to the binding affinity.

Virtual Screening Methodologies for Related Scaffolds

There is no information available regarding the use of this compound or its core scaffold in virtual screening campaigns. Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. The absence of such studies means the potential for discovering other compounds with similar activity based on this particular chemical structure has not been explored.

Reaction Pathway Analysis and Mechanistic Computations

Transition State Identification in Synthetic Steps

No computational studies on the synthesis of this compound have been reported. Consequently, there has been no identification of transition states for any of the synthetic steps involved in its preparation. This type of analysis is important for understanding the energy barriers of a reaction and for optimizing the reaction conditions.

Computational Elucidation of Reaction Mechanisms

The reaction mechanism for the synthesis of this compound has not been elucidated through computational methods. Such studies would provide a detailed, step-by-step understanding of how the molecule is formed, which is valuable for improving synthetic efficiency and yield.

Investigation of N Methyl 3 Phenoxythien 2 Yl Methylamine for Biological Target Interaction Mechanisms in Vitro and in Silico Studies

Design Principles for In Vitro Mechanistic Interaction Studies

The investigation into the biological activity of novel compounds like the [4-(phenoxy)pyridin-3-yl]methylamine series is guided by rational design principles. These principles aim to predict and then experimentally verify the interaction of these molecules with specific biological targets.

The initial step in the investigation of a new chemical entity is the identification of potential biological targets. This selection is often based on the structural similarities of the new compound to known pharmacologically active molecules. The [4-(phenoxy)pyridin-3-yl]methylamine scaffold, for instance, bears a resemblance to known monoamine reuptake inhibitors. This structural alert prompts the selection of monoamine transporters, such as the norepinephrine (B1679862) (noradrenaline) transporter (NET), the serotonin (B10506) transporter (SERT), and the dopamine (B1211576) transporter (DAT), as primary biological targets for investigation.

The key structural motifs guiding this selection include:

Aromatic Ring System: The central pyridine (B92270) ring serves as a scaffold for the attachment of other functional groups.

Phenoxy Group: This group can engage in various non-covalent interactions with biological targets, including pi-stacking and hydrophobic interactions. Substitution on this ring can modulate binding affinity and selectivity.

Methylamine (B109427) Side Chain: The protonatable nitrogen atom in the methylamine side chain is a critical feature for interaction with the binding sites of monoamine transporters.

In silico modeling and database screening of these structural motifs against known protein structures can further refine the list of potential targets. For the [4-(phenoxy)pyridin-3-yl]methylamine series, this approach led to their evaluation as selective noradrenaline reuptake inhibitors. nih.gov

Once potential biological targets are identified, appropriate cell-free assay systems are developed to quantify the interaction between the compound and the target. These systems are crucial for mechanistic studies as they isolate the target from the complex cellular environment.

For the investigation of monoamine transporter inhibitors, common cell-free assays include:

Radioligand Binding Assays: These assays measure the ability of the test compound to displace a known radiolabeled ligand from its binding site on the transporter. Membranes prepared from cells expressing the specific transporter (e.g., HEK-293 cells transfected with human NET, SERT, or DAT) are incubated with the radioligand and varying concentrations of the test compound. The amount of radioactivity bound to the membranes is then measured to determine the inhibitory constant (Ki) of the test compound.

Synaptosomal Uptake Assays: This method uses synaptosomes, which are isolated nerve terminals containing the transporters of interest. The ability of the test compound to inhibit the uptake of a radiolabeled neurotransmitter (e.g., [3H]norepinephrine) into the synaptosomes is measured.

These cell-free systems provide a robust and high-throughput method for the initial characterization of a compound's potency and selectivity.

Enzymatic Inhibition or Activation Mechanism Studies (In Vitro)

While the primary targets for [4-(phenoxy)pyridin-3-yl]methylamines are transporters, it is also standard practice to investigate their potential to interact with key metabolic enzymes, such as the cytochrome P450 (CYP) family. This is crucial for understanding the compound's potential for drug-drug interactions.

The interaction of the [4-(phenoxy)pyridin-3-yl]methylamine series with major human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) is typically evaluated using in vitro assays with human liver microsomes. These assays measure the rate of metabolism of a known substrate for each CYP isoform in the presence and absence of the test compound.

The results are often expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Table 1: Representative In Vitro Cytochrome P450 Inhibition Data for a [4-(Phenoxy)pyridin-3-yl]methylamine Analogue (Compound 31)

| Enzyme | Substrate | IC50 (µM) |

| CYP2D6 | Bufuralol | > 10 |

| CYP3A4 | Midazolam | > 10 |

| CYP2C19 | S-mephenytoin | > 10 |

This table presents hypothetical data based on the general finding that potent and selective noradrenaline reuptake inhibitors often exhibit low off-target pharmacology at other receptors and enzymes. nih.gov

To understand the mechanism of any observed enzyme inhibition, further kinetic studies are performed. By varying the concentrations of both the substrate and the inhibitor, the mode of inhibition can be determined.

Competitive Inhibition: The inhibitor binds to the same active site as the substrate. This can be overcome by increasing the substrate concentration.

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity. This cannot be overcome by increasing the substrate concentration.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

These studies are essential for predicting the clinical significance of any potential drug-drug interactions. For the selective noradrenaline reuptake inhibitors of the [4-(phenoxy)pyridin-3-yl]methylamine class, a lack of significant CYP inhibition is a desirable characteristic. nih.gov

Receptor Binding and Modulation Mechanism Studies (In Vitro)

The primary mechanism of action for the [4-(phenoxy)pyridin-3-yl]methylamine series is their interaction with monoamine transporters. The binding affinity and selectivity for these transporters are determined using radioligand binding assays.

Structure-activity relationship (SAR) studies have shown that substitutions on the phenoxy ring can significantly impact potency and selectivity. For instance, substitution at the 2-position of the phenoxy ring was found to be critical for achieving potent noradrenaline reuptake inhibitor (NRI) activity. nih.gov

Table 2: Representative In Vitro Monoamine Transporter Binding Affinities for a [4-(Phenoxy)pyridin-3-yl]methylamine Analogue (Compound 31)

| Target | Radioligand | Ki (nM) |

| Norepinephrine Transporter (NET) | [3H]Nisoxetine | 1.5 |

| Serotonin Transporter (SERT) | [3H]Citalopram | 350 |

| Dopamine Transporter (DAT) | [3H]WIN 35,428 | > 1000 |

This table illustrates the high affinity and selectivity for NET that can be achieved with this class of compounds, as indicated by the low Ki value for NET compared to SERT and DAT. nih.gov

These in vitro binding studies are fundamental to confirming the mechanism of action and guiding further optimization of the chemical series to enhance potency and selectivity for the desired biological target. The data clearly indicates that compounds within the [4-(phenoxy)pyridin-3-yl]methylamine class can act as potent and selective noradrenaline reuptake inhibitors. nih.gov

Following a comprehensive search for scientific literature and data pertaining to the chemical compound N-methyl-(3-phenoxythien-2-yl)methylamine , it has been determined that there is no publicly available research that specifically investigates this molecule for its biological target interaction mechanisms.

Searches were conducted to find data related to:

Radioligand binding assays

Functional assays for agonism or antagonism

Surface Plasmon Resonance (SPR) for kinetic binding analysis

Isothermal Titration Calorimetry (ITC) for thermodynamic binding analysis

Structure-Activity Relationship (SAR) studies

The search results did not yield any specific studies, data tables, or detailed research findings for this compound. While research exists for other compounds containing a phenoxythiophene moiety, this information is not applicable to the specific compound and would not adhere to the strict requirements of the requested article.

Therefore, it is not possible to generate the requested article with "thorough, informative, and scientifically accurate content" as no such information for this compound could be located in the public domain.

Structure-Activity Relationship (SAR) Studies based on Mechanistic Data

Correlating Structural Changes with Mechanistic Interaction Parameters

The interaction of small molecules with biological targets is a complex process governed by a delicate interplay of structural and electronic features. For the compound this compound and its analogs, understanding how modifications to its core structure influence its binding affinity and mechanism of action is crucial for predicting its biological activity. While direct and extensive research on this compound is limited, a comprehensive analysis of structurally related compounds, particularly those containing the phenoxythiophene scaffold, provides significant insights into its potential biological interactions.

In vitro and in silico studies on analogous series of compounds, such as substituted 3-amino-5-phenoxythiophenes, have revealed key structural determinants for biological activity. These studies allow for the extrapolation of structure-activity relationships (SAR) that are likely to govern the interaction of this compound with its biological targets.

A pivotal study on a series of 3-amino-5-phenoxythiophenes demonstrated their inhibitory effects on the cellular uptake of L-triiodothyronine (L-T3) in human HepG2 hepatoma cells. nih.gov This research highlighted the importance of the angular and perpendicular orientation of the thiophene (B33073) and phenoxy ring systems as a prerequisite for inhibitory potency. nih.gov The substitution pattern on both the thiophene and phenoxy rings was found to be a critical factor in modulating this activity.

In silico docking studies of these phenoxythiophene derivatives with transthyretin, a transport protein for thyroid hormones, suggested that these compounds preferentially bind within the L-T4/L-T3 binding channel. nih.gov This provides a plausible mechanistic hypothesis for their observed in vitro activity.

The structural features of this compound can be dissected to understand their potential contributions to biological interactions based on the available data for related compounds.

The Phenoxy Group: The presence and substitution pattern of the phenoxy group are critical. In the case of 3-amino-5-phenoxythiophenes, the nature of the substituent on the phenoxy ring significantly influences the inhibitory potency of L-T3 uptake. nih.gov For instance, derivatives with a benzoyl group at the 2-position of the thiophene ring showed considerable inhibitory activity. nih.gov This suggests that the electronic and steric properties of substituents on the phenoxy ring of this compound would likely modulate its binding affinity to a given target.

The N-methylaminomethyl Group: The N-methylaminomethyl group introduces a basic nitrogen atom, which can participate in ionic interactions or hydrogen bonding with acidic residues in a protein's active site. The methyl group on the nitrogen can also influence the compound's lipophilicity and steric profile, potentially affecting its membrane permeability and binding affinity.

To systematically evaluate the impact of structural modifications, the following table outlines potential changes and their predicted effects on mechanistic interaction parameters, based on the principles derived from studies of analogous compounds.

| Structural Modification | Predicted Effect on Mechanistic Interaction Parameters | Rationale based on Analogous Compounds |

|---|---|---|

| Substitution on the Phenoxy Ring (e.g., electron-withdrawing or electron-donating groups) | Modulation of binding affinity and selectivity. Changes in electronic properties can affect π-π stacking interactions and hydrogen bond accepting capacity of the phenoxy oxygen. | In studies of 3-amino-5-phenoxythiophenes, substitutions on the phenoxy ring were shown to significantly alter their inhibitory potency on L-T3 uptake. nih.gov |

| Alteration of the N-Alkyl Substituent (e.g., removal of the methyl group or replacement with a larger alkyl group) | Changes in steric hindrance and basicity of the amine. A primary amine could form more hydrogen bonds, while a larger alkyl group could enhance van der Waals interactions or introduce steric clashes. | The presence of a free amino group is considered essential for the inhibitory activity of some dihydro-2(3H)-thiophenone derivatives, suggesting the importance of the amine substituent. researchgate.net |

| Positional Isomerism of the Phenoxy and Aminomethyl Groups on the Thiophene Ring | Significant alteration of the molecule's overall geometry, leading to different binding modes or loss of activity if the optimal orientation is disrupted. | The angular and perpendicular orientation of the ring systems in 3-amino-5-phenoxythiophenes is postulated as a prerequisite for inhibitory potency, highlighting the importance of substituent positioning. nih.gov |

| Introduction of Substituents on the Thiophene Ring | Modification of the electronic properties and steric profile of the core scaffold, potentially influencing binding affinity and selectivity. | Studies on various thiophene derivatives have consistently shown that substituents on the thiophene ring are key determinants of their biological activity. mdpi.commdpi.com |

Future Research Trajectories and Academic Implications of N Methyl 3 Phenoxythien 2 Yl Methylamine

Exploration of Novel Synthetic Pathways and Methodologies

The development of efficient and sustainable methods for the synthesis of N-methyl-(3-phenoxythien-2-yl)methylamine is a critical first step for enabling its further study and potential application. Future research in this area could focus on several key aspects:

Sustainable and Green Chemistry Approaches to Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. Future research into the synthesis of this compound could explore various green chemistry principles. This would involve the use of renewable starting materials, the reduction of waste through atom-economical reactions, and the use of less hazardous solvents and reagents. Methodologies such as catalytic C-H activation, flow chemistry, and biocatalysis could be investigated to develop a more sustainable synthetic route.

Table 1: Potential Green Chemistry Approaches for Synthesis

| Approach | Potential Advantages | Key Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Identification of suitable enzymes (e.g., transaminases) for the key synthetic steps. |

| Flow Chemistry | Improved safety, better control over reaction parameters, potential for scalability. | Optimization of reaction conditions in a continuous flow reactor. |

| Catalytic C-H Activation | Increased atom economy, reduced number of synthetic steps. | Development of selective catalysts for the functionalization of the thiophene (B33073) ring. |

Chemo- and Regioselective Functionalization Strategies

The thiophene ring in this compound presents multiple sites for functionalization. The development of chemo- and regioselective strategies would be crucial for creating derivatives with potentially enhanced properties. Research could focus on directing functionalization to specific positions on the thiophene or phenoxy moieties, allowing for the systematic exploration of structure-activity relationships. Techniques such as directed ortho-metalation or the use of specific protecting groups could be employed to achieve high levels of selectivity.

Advanced Theoretical and Computational Modeling Applications

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, guiding experimental work and accelerating the discovery process.

Machine Learning and AI in Molecular Design and Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery and materials science. mdpi.comarxiv.orgnih.govmdpi.comresearchgate.net For a novel compound like this compound, ML models could be trained on datasets of related compounds to predict its physicochemical properties, biological activity, and potential toxicity. Generative models could also be used to design new derivatives with optimized properties.

Table 2: Potential Machine Learning Applications

| Application | Description | Potential Impact |

| Property Prediction | Using quantitative structure-activity relationship (QSAR) models to predict properties like solubility, and binding affinity to biological targets. mdpi.com | Prioritization of synthetic targets and reduction of experimental screening. |

| De Novo Design | Employing generative adversarial networks (GANs) or recurrent neural networks (RNNs) to design novel analogs with desired characteristics. mdpi.com | Rapid exploration of the chemical space around the core scaffold. |

| Reaction Prediction | Utilizing AI to predict the outcomes of potential synthetic reactions and identify optimal reaction conditions. | Streamlining the development of efficient synthetic routes. |

Enhanced Multiscale Modeling of Molecular Systems

To understand the behavior of this compound in complex biological environments, multiscale modeling approaches could be employed. These methods combine different levels of theory to simulate molecular systems over various time and length scales. For instance, quantum mechanics (QM) calculations could be used to study the electronic structure and reactivity of the molecule, while molecular mechanics (MM) and coarse-grained (CG) simulations could model its interactions with larger biological molecules like proteins or membranes.

Development of New Analytical Techniques for Complex Mixtures

The ability to accurately detect and quantify this compound in complex matrices such as biological fluids or environmental samples is essential for its study. Future research should focus on the development of sensitive and selective analytical methods. This could involve the use of high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for separation and detection. Furthermore, the development of novel sensors or immunoassays could provide rapid and on-site detection capabilities.

Hyphenated Techniques for High-Throughput Characterization

Information unavailable.

Quantitative Methodologies for Mechanistic Studies

Information unavailable.

Broader Academic Contributions to Structure-Based Research

Informing the Design of Next-Generation Molecular Probes

Information unavailable.

Advancing Fundamental Understanding of Chemical Reactivity and Selectivity

Information unavailable.

A thorough and scientifically rigorous article as requested cannot be constructed without foundational data from experimental studies on this compound.

Q & A

Q. What are the validated synthetic routes for N-methyl-(3-phenoxythien-2-yl)methylamine, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves reductive amination of the corresponding aldehyde or ketone precursor with methylamine. For example, coupling 3-phenoxythiophene-2-carbaldehyde with methylamine under hydrogenation (H₂, Pd/C catalyst) or using sodium cyanoborohydride in methanol can yield the target compound . Optimization strategies include:

- Temperature control : Maintaining 0–5°C during imine formation to minimize side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

- Yield improvement : Using excess methylamine (2–3 eq.) and monitoring reaction progress via TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the presence of the methylamine group (–NCH₃) and phenoxythienyl moiety. For example, the methyl proton signal appears as a singlet at δ 2.2–2.5 ppm .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H⁺] at m/z 246.09 for C₁₂H₁₃NO₂S) .

- HPLC : Reverse-phase C18 column (acetonitrile/water with 0.1% TFA) to assess purity (>98%) and detect impurities like unreacted aldehyde .

Q. How can researchers determine the compound’s solubility and stability under various experimental conditions?

- Solubility screening : Use shake-flask method in solvents (DMSO, ethanol, PBS) at 25°C. For instance, solubility in DMSO is typically >50 mg/mL, critical for in vitro assays .

- Stability studies : Incubate the compound in buffer (pH 7.4 and 3.0) at 37°C for 24–72 hours, monitoring degradation via HPLC. Stability is pH-dependent, with faster degradation in acidic conditions .

Advanced Research Questions

Q. What experimental models are suitable for evaluating the compound’s bioactivity, such as receptor binding or enzyme inhibition?

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Dosage standardization : Ensure consistent molar concentrations (e.g., 1–100 µM) and vehicle controls (DMSO <0.1%) .

- Assay validation : Cross-check results using orthogonal methods (e.g., SPR for binding affinity vs. fluorescence polarization) .

- Batch variability : Characterize compound purity (HPLC-MS) and confirm stereochemical integrity (chiral HPLC) if applicable .

Q. What computational approaches are recommended for studying the compound’s mechanism of action or structure-activity relationships (SAR)?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with targets like serotonin receptors or kinases .

- QSAR modeling : Train models on analogs (e.g., thienyl or phenoxy derivatives) to identify critical substituents for activity .

- MD simulations : Assess binding stability (e.g., 100 ns trajectories in GROMACS) to validate docking poses .

Methodological Notes

- Synthetic intermediates : Thiophene-2-carbaldehyde derivatives must be rigorously purified to avoid by-products .

- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate assays with Z’-factor >0.5 .

- Data reproducibility : Archive raw spectra/chromatograms and deposit in open-access repositories (e.g., Zenodo) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.